Compound Description: Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate is the title compound discussed in a paper focusing on its crystal structure analysis. The paper describes the planar nature of the benzimidazole ring system and its spatial relationship with the pyridine and benzene rings. Additionally, the study reveals the compound's involvement in hydrogen bonding and π–π interactions within the crystal structure.
Relevance: This compound shares significant structural similarity with N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Both compounds feature a fluorophenyl group, a 2-oxopyrrolidin-1-ylpropyl substituent, and a heterocyclic core (benzimidazole in the related compound, pyridazine in the target compound). These shared structural elements suggest potential similarities in their chemical and biological properties.
Compound Description: 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide is the title molecule investigated in a study highlighting its conformational features influenced by intramolecular hydrogen bonding. The research emphasizes the role of a C—H⋯O hydrogen bond in stabilizing the molecule's conformation.
Relevance: This compound belongs to the same chemical class, 6-oxo-1,6-dihydropyridazine carboxamides, as N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Both compounds possess a 6-oxo-1,6-dihydropyridazine ring substituted with a carboxamide group and a fluorophenyl moiety. The differences lie in the additional substituents on the pyridazine ring and the nature of the linker between the pyridazine and the fluorophenyl group.
Compound Description: N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1) is a potent c-Met inhibitor studied for its anti-cancer potential, especially in non-small cell lung cancer. This compound showed nanomolar MET kinase activity and desirable antiproliferative activity against EBC-1 cells. It effectively modulated the HGF/c-Met pathway, induced cell apoptosis, and inhibited colony formation, migration, and invasion.
Relevance: LAH-1 shares a core structure of 1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide with the target compound N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. This structural similarity suggests potential overlapping pharmacological activities, although LAH-1 features a more complex substitution pattern on the phenyl ring attached to the carboxamide group.
Compound Description: 6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide is a molecule identified through computational docking studies as a potential antagonist of constitutively active Gsα proteins, which are implicated in the genetic disorder McCune-Albright Syndrome. This compound significantly reduced cAMP levels in cells overexpressing the constitutively active Gs-R201H allele. It showed a preference for the mutated Gsα form, leaving basal cAMP levels unaffected in cells with wild-type Gs constructs.
Relevance: This compound, like N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, features a 6-oxo-1,6-dihydropyridazine-3-carboxamide core structure. Both compounds also possess a nitrogen-containing heterocycle linked to the carboxamide group (pyrrolidinyl pyridine in the related compound and oxopyrrolidine in the target compound). This structural resemblance suggests potential similarities in their interactions with biological targets.
Relevance: Like N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, this compound shares the core structure of 6-oxo-1,6-dihydropyridazine-3-carboxamide. [, ] The primary difference lies in the substituent attached to the carboxamide group (a diphenylmethyl group in the related compound and a substituted propyl chain in the target compound). [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.